N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0995795
InChI: InChI=1S/C21H19BrN2O5/c1-3-28-17-9-6-13(11-15(17)22)20(25)23-14-7-8-16(19(12-14)27-2)24-21(26)18-5-4-10-29-18/h4-12H,3H2,1-2H3,(H,23,25)(H,24,26)
SMILES: CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC)Br
Molecular Formula: C21H19BrN2O5
Molecular Weight: 459.3 g/mol

N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide

CAS No.:

Cat. No.: VC0995795

Molecular Formula: C21H19BrN2O5

Molecular Weight: 459.3 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide -

Specification

Molecular Formula C21H19BrN2O5
Molecular Weight 459.3 g/mol
IUPAC Name N-[4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide
Standard InChI InChI=1S/C21H19BrN2O5/c1-3-28-17-9-6-13(11-15(17)22)20(25)23-14-7-8-16(19(12-14)27-2)24-21(26)18-5-4-10-29-18/h4-12H,3H2,1-2H3,(H,23,25)(H,24,26)
Standard InChI Key OQKYOLSGZFKURJ-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC)Br
Canonical SMILES CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator